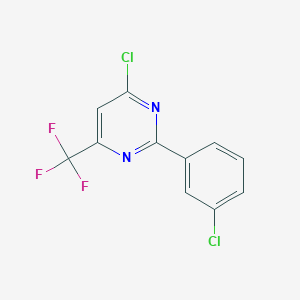

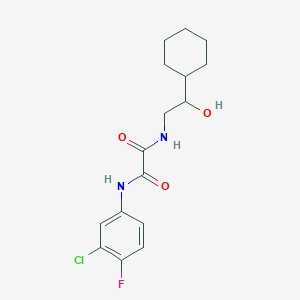

![molecular formula C21H14Cl2N2O3S B2542944 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 320421-33-8](/img/structure/B2542944.png)

3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide, also known as DCM-CMPB, is a novel synthetic compound that has recently gained traction in the scientific community. It has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medical research. DCM-CMPB is a highly versatile compound, as it can be used to synthesize a wide range of compounds, such as peptides, proteins, and other biologically active molecules.

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of new cyan dye-forming couplers containing sulfone groups. These couplers exhibit absorption curves and photographic performances similar to standard materials, indicating their potential in imaging and dye synthesis (Qiao Yong-mei, 2011).

Anticancer Evaluation

Derivatives of this compound have shown potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7. Specifically, certain derivatives demonstrated significant activity, inducing apoptosis and arresting the cell cycle in cancer cells. This highlights the compound's relevance in developing new anticancer agents (P. Ravichandiran et al., 2019).

Material Science Applications

In material science, derivatives of this compound have been used to synthesize colorless and transparent polyimide (PI) films. These films exhibit excellent thermal and mechanical properties, optical transparency, and solubility, making them suitable for advanced material applications (Hara Jeon et al., 2022).

Synthesis of Biologically Active Derivatives

Another area of application involves the synthesis of biologically active O-substituted derivatives of a related compound, showcasing potential in lipoxygenase and acetylcholinesterase inhibition. This suggests the compound's derivatives could serve as lead compounds in developing new therapeutic agents (H. Khalid et al., 2013).

properties

IUPAC Name |

3,5-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O3S/c1-13-2-5-19(6-3-13)29(27,28)20-7-4-18(10-15(20)12-24)25-21(26)14-8-16(22)11-17(23)9-14/h2-11H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGENYHYOKQXCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)

![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2542862.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)

![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)

![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)